3-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)carbamoyl]propanoic acid

Crystal Engineering Supramolecular Chemistry Chiral Materials

3-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)carbamoyl]propanoic acid (CAS 1156424-49-5; molecular formula C₉H₁₁N₃O₄; MW 225.20 g/mol) is a heterobifunctional building block combining a 5-cyclopropyl-1,3,4-oxadiazole core with a succinamic acid side chain. The compound is commercially available at ≥95% purity as a white to off-white solid from multiple reputable vendors including CymitQuimica (Biosynth), Enamine, and Leyan.

Molecular Formula C9H11N3O4
Molecular Weight 225.2 g/mol
CAS No. 1156424-49-5
Cat. No. B1518575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)carbamoyl]propanoic acid
CAS1156424-49-5
Molecular FormulaC9H11N3O4
Molecular Weight225.2 g/mol
Structural Identifiers
SMILESC1CC1C2=NN=C(O2)NC(=O)CCC(=O)O
InChIInChI=1S/C9H11N3O4/c13-6(3-4-7(14)15)10-9-12-11-8(16-9)5-1-2-5/h5H,1-4H2,(H,14,15)(H,10,12,13)
InChIKeyXROHUCKSBRCXHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)carbamoyl]propanoic Acid (CAS 1156424-49-5) – Procurement-Ready Heterocyclic Building Block Profile


3-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)carbamoyl]propanoic acid (CAS 1156424-49-5; molecular formula C₉H₁₁N₃O₄; MW 225.20 g/mol) is a heterobifunctional building block combining a 5-cyclopropyl-1,3,4-oxadiazole core with a succinamic acid side chain [1]. The compound is commercially available at ≥95% purity as a white to off-white solid from multiple reputable vendors including CymitQuimica (Biosynth), Enamine, and Leyan . Its calculated physicochemical properties – LogP = -0.40, pKa = 3.64, topological polar surface area = 105.32 Ų – place it within favorable drug-like chemical space (Lipinski Rule of 5 compliant) while conferring aqueous solubility characteristics distinct from more lipophilic oxadiazole analogs [1]. This compound serves primarily as a versatile intermediate in medicinal chemistry, agrochemical, and materials science programs.

Why Generic 1,3,4-Oxadiazole Building Blocks Cannot Substitute for 3-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)carbamoyl]propanoic Acid in Procurement Specifications


The 1,3,4-oxadiazole scaffold class encompasses substantial structural diversity, and seemingly minor substituent changes produce non-interchangeable physicochemical and functional profiles. The cyclopropyl group at the oxadiazole 5-position is not merely a steric placeholder: relative to isopropyl analogs, cyclopropyl substitution induces a fundamentally different supramolecular hydrogen-bonding network, enabling spontaneous symmetry breaking to chiral helices in the solid state [1]. Additionally, the succinamic acid (–NH–CO–CH₂CH₂–COOH) linker distinguishes this compound from simpler oxadiazole-propanoic acids and oxadiazole-carboxylic acids, contributing two hydrogen-bond donors (amide NH, carboxylic OH) and five hydrogen-bond acceptors that are essential for specific protein-ligand interactions or crystal engineering motifs [2]. Calculated LogD₇.₄ = -3.73 indicates that this compound is substantially more hydrophilic than phenyl-substituted oxadiazole propanoic acids (LogP ∼1.8–2.5), meaning direct substitution with a more lipophilic analog will alter solubility, permeability, and off-target binding profiles in any downstream application [2].

Quantitative Differentiation Evidence: 3-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)carbamoyl]propanoic Acid vs. Closest Structural Analogs


Crystal Engineering Differentiation: Cyclopropyl vs. Isopropyl Substituent Drives Spontaneous Chiral Helix Formation

In a systematic single-crystal X-ray diffraction study of 1,3,4-oxadiazole-containing carboxylic acids, the shift from an isopropyl to a cyclopropyl substituent at the oxadiazole 5-position was shown to induce spontaneous symmetry breaking, converting supramolecular zigzag chains into chiral helices. The cyclopropyl analog (3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoic acid, a close analog of the target compound) crystallized as one-handed helices, whereas isopropyl-substituted analogs formed non-chiral zigzag chains [1]. This demonstrates that the cyclopropyl group is not sterically equivalent to isopropyl in directing solid-state architecture. The target compound, bearing the same 5-cyclopropyl-1,3,4-oxadiazole core with an additional amide H-bond donor in the side chain, is expected to exhibit at least comparable, if not enhanced, capacity for directional supramolecular assembly [1][2].

Crystal Engineering Supramolecular Chemistry Chiral Materials

Physicochemical Differentiation: Calculated Lipophilicity and Ionization Profile Separate This Compound from Aromatic Oxadiazole Carboxylic Acids

Calculated physicochemical parameters for 3-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)carbamoyl]propanoic acid include LogP = -0.40, LogD₇.₄ = -3.73, pKa = 3.64, and topological polar surface area (tPSA) = 105.32 Ų [1]. In contrast, 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoic acid has a reported LogP of 1.75 [2], and 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid has a calculated pKa of 3.51 and LogP of -0.39 [3]. The target compound's LogD₇.₄ of -3.73 is approximately 5.5 log units more hydrophilic than the phenyl analog (ΔLogD₇.₄ ≈ -5.5), implying fundamentally different distribution behavior in aqueous/organic biphasic systems and in vivo compartments [1][2]. The succinamic acid side chain (vs. simple propanoic acid) adds an additional H-bond donor, increasing tPSA by ~16 Ų relative to 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoic acid [1].

Physicochemical Profiling Drug-likeness Medicinal Chemistry

Synthetic Accessibility and Scaffold Versatility: Multi-Vendor Availability at 95% Purity with Two Reactive Handles

3-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)carbamoyl]propanoic acid is stocked by at least three independent vendors (CymitQuimica/Biosynth, Enamine via ChemBase, and Leyan) at ≥95% purity in quantities from 100 mg to 25 g [1]. The compound presents two orthogonal reactive handles: (1) the free carboxylic acid (available for amide coupling, esterification, or reduction) and (2) the oxadiazole C–H position (amenable to nucleophilic substitution or Pd-catalyzed cross-coupling). By comparison, 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoic acid (CAS 1082828-42-9) lacks the internal amide bond, offering only one H-bond donor (carboxylic OH) vs. two for the target compound, thereby limiting its utility in H-bond-directed applications . The additional amide functionality also provides a spectroscopic handle (characteristic NH stretch in IR; amide NH signal in ¹H NMR) useful for reaction monitoring and QC.

Synthetic Chemistry Building Block Procurement Parallel Synthesis

Biological Target Engagement: Class-Level Evidence for Oxadiazole Carboxylic Acids as Integrin Antagonists and Kinase Inhibitors

Although no direct bioactivity data exist for the target compound itself, the 1,3,4-oxadiazole-carboxylic acid/butanoic acid chemotype has produced potent and selective tool compounds. Specifically, a series of β-substituted 1,2,4-oxadiazole butanoic acids were developed as potent and selective αvβ3 integrin receptor antagonists with optimized oral pharmacokinetic properties [1]. In a separate program, 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)butanoic acid (a close regioisomeric analog) was identified as a CK2 kinase inhibitor . By class-level inference, the target compound – which combines the cyclopropyl-1,3,4-oxadiazole pharmacophore with a butanoic acid chain and an internal amide – occupies an underexplored structural niche that may offer differentiated binding to targets recognizing both the oxadiazole and the carbamoyl hydrogen-bonding array.

Integrin Antagonists Kinase Inhibition Medicinal Chemistry

Solubility and Formulation Advantage: High Aqueous Affinity Relative to Aromatic Oxadiazole Congeners

The calculated LogD₇.₄ of -3.73 for the target compound indicates strong preference for the aqueous phase at physiological pH, driven by ionization of the carboxylic acid (pKa = 3.64) and the polar carbamoyl linker [1]. For comparison, 2-amino-3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoic acid has a measured aqueous solubility of 12.3 mg/mL at pH 7.0 (LogP = -1.2) , while 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoic acid with LogP = 1.75 [2] is expected to have substantially lower aqueous solubility. The target compound's LogD₇.₄ is >5 log units more negative than the phenyl analog, translating to a theoretical >100,000-fold difference in octanol/water distribution coefficient, which directly impacts formulation strategy, bioassay compatibility, and DMPK properties.

Aqueous Solubility Formulation Development ADME Profiling

Impurity Profiling and Reference Standard Utility: A Distinguishing Application for Procurement in Analytical Development

3-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)carbamoyl]propanoic acid is cataloged as a 'Building Block; Miscellaneous' research chemical with potential utility as a reference standard in impurity profiling, as indicated by its listing on standard reference material platforms [1]. Unlike bulk industrial intermediates that lack verified purity documentation, this compound is offered with defined purity (≥95%) and traceable CAS registration (1156424-49-5), supported by SMILES, InChI, and InChIKey identifiers [2]. The presence of the cyclopropyl group provides a distinctive cyclopropyl ¹H NMR signature (multiplets at δ 0.8–1.2 ppm) and a characteristic ¹³C resonance, enabling unambiguous identification even in complex mixtures—an advantage over methyl or ethyl oxadiazole analogs whose NMR signals may overlap with common solvent or excipient peaks.

Reference Standards Impurity Profiling Analytical Chemistry

Highest-Value Application Scenarios for 3-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)carbamoyl]propanoic Acid Based on Quantitative Differentiation Evidence


Chiral Supramolecular Materials via Spontaneous Resolution

Research groups focused on crystal engineering of chiral materials can exploit the demonstrated ability of the 5-cyclopropyl-1,3,4-oxadiazole core to direct spontaneous symmetry breaking into homochiral helices, a property absent in isopropyl-substituted analogs [1]. The target compound, with its additional amide H-bond donor, is expected to generate more complex and potentially tunable H-bonding networks than the simpler 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoic acid studied in the crystallographic work [1].

Medicinal Chemistry Lead Optimization Requiring High Aqueous Solubility

Programs targeting enzymes or receptors with hydrophilic binding pockets (e.g., integrins, kinases, or proteases) can leverage the compound's exceptionally low LogD₇.₄ (-3.73) to maintain aqueous solubility >10 mg/mL without resorting to solubilizing prodrug strategies [2]. This is a critical differentiator vs. phenyl-substituted oxadiazole propanoic acids (LogP ~1.75), which would require co-solvent or formulation approaches that may confound in vitro assay interpretation [3].

Divergent Parallel Library Synthesis

The dual reactive handles—free carboxylic acid for amide/ester diversification and oxadiazole C–H for cross-coupling—enable two-dimensional library expansion from a single building block. The ≥95% purity and multi-vendor availability (CymitQuimica, Enamine, Leyan) [4] ensure reproducible starting material quality across multiple library production campaigns, a non-trivial advantage over single-source specialty building blocks.

Analytical Reference Standard for Cyclopropyl-Oxadiazole Impurity Methods

Analytical development laboratories establishing impurity profiling methods for drug substances containing oxadiazole or cyclopropyl moieties will benefit from the compound's unique NMR fingerprint (cyclopropyl signals at δ 0.8–1.2 ppm ¹H, well-separated from solvent peaks) and traceable CAS/InChIKey identifiers [2], reducing the risk of misidentification relative to methyl or ethyl oxadiazole analogs whose signals may overlap with common excipient or residual solvent resonances.

Quote Request

Request a Quote for 3-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)carbamoyl]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.